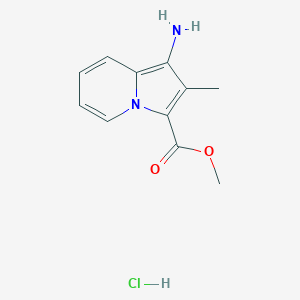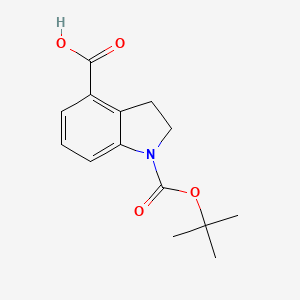![molecular formula C16H15N5O3S B2594995 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034427-30-8](/img/structure/B2594995.png)
3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d][1,2,3]triazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as thioamides and hydrazines. The piperidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine 1-oxide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d][1,2,3]triazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[3,2-d][1,2,3]triazine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. This can involve inhibition or activation of enzymatic activity, or binding to receptors to alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-pyrazolo[3,4-d][1,2,3]triazin-4-one: Another heterocyclic compound with a similar triazine core.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A compound with a triazole and piperazine moiety.
Uniqueness
What sets 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide apart is its combination of a thieno[3,2-d][1,2,3]triazin-4H-yl group with a piperidine and pyridine 1-oxide. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(11-2-1-6-20(24)10-11)19-7-3-12(4-8-19)21-16(23)14-13(17-18-21)5-9-25-14/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORJCVRLUWIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)



![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)
![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)
![3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2594926.png)
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2594927.png)


![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)
